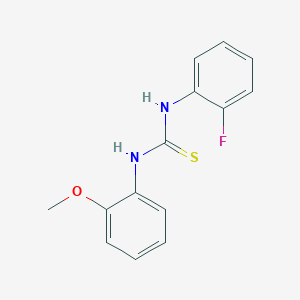
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea, also known as FMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMT is a thiourea derivative that has shown promising results in several scientific studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival. In addition, this compound has been reported to inhibit the activity of enzymes that are involved in the replication of HIV and HCV.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity towards normal cells. However, this compound has been reported to induce cytotoxicity in cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, which leads to the activation of apoptosis. In addition, this compound has been reported to inhibit the expression of various pro-inflammatory cytokines, which may contribute to its antitumor and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound exhibits low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. This compound is not stable in aqueous solutions, which may affect its efficacy in vivo. In addition, this compound has poor solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea. One potential direction is to investigate the efficacy of this compound in animal models of cancer. Another potential direction is to develop this compound analogs with improved stability and solubility. In addition, it would be interesting to investigate the potential of this compound as a therapeutic agent for viral infections such as HIV and HCV.
Conclusion:
In conclusion, this compound is a thiourea derivative that has shown promising results in several scientific studies. This compound exhibits antitumor, antiviral, and antifungal activities. This compound has been shown to induce apoptosis in cancer cells and inhibit the replication of HIV and HCV. This compound has low toxicity towards normal cells, which makes it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments such as poor stability in aqueous solutions and poor solubility in water. There are several future directions for the research on this compound, including investigating its efficacy in animal models of cancer and developing this compound analogs with improved stability and solubility.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-fluoroaniline and 2-methoxybenzoyl isothiocyanate in the presence of a base. The reaction leads to the formation of this compound as a white crystalline powder. The purity of this compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits antitumor, antiviral, and antifungal activities. This compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, this compound has been reported to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-9-5-4-8-12(13)17-14(19)16-11-7-3-2-6-10(11)15/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFSVRYCVKHBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
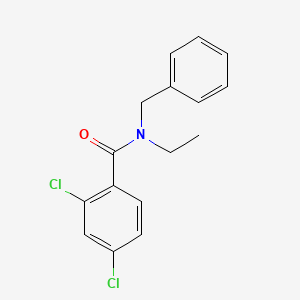
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
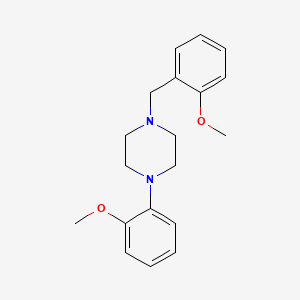
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)
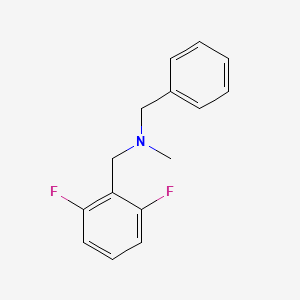
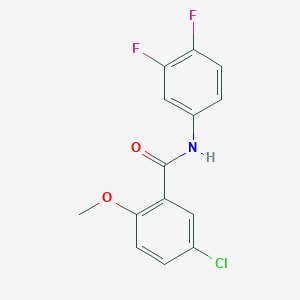
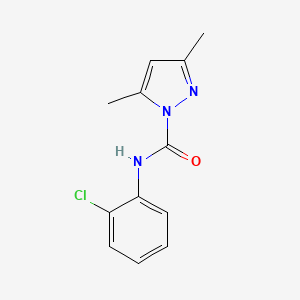
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)